Cas no 1455479-34-1 (methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate)

Methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate is a versatile heterocyclic compound featuring both pyridine and piperidine moieties, linked via a methylene bridge and ester functionalization. Its structural complexity makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The pyridine ring enhances binding affinity in medicinal chemistry applications, while the ester group offers reactivity for further derivatization. The compound’s stability and solubility in common organic solvents facilitate its use in multi-step synthetic routes. Its well-defined stereochemistry and purity are critical for reproducibility in research and industrial applications. This compound is particularly useful in the design of CNS-targeting agents and enzyme inhibitors.
methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate structure
1455479-34-1 structure
商品名:methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate
CAS番号:1455479-34-1
MF:C13H18N2O2
メガワット:234.294223308563
CID:6408929
PubChem ID:60726536

methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate
    • methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
    • EN300-12976486
    • 1455479-34-1
    • AKOS009153779
    • インチ: 1S/C13H18N2O2/c1-17-13(16)12-4-7-15(8-5-12)10-11-3-2-6-14-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3
    • InChIKey: JGSXGVYEFXXESV-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1CCN(CC2C=NC=CC=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 234.136827821g/mol
  • どういたいしつりょう: 234.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 42.4Ų

methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12976486-2.5g
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
1455479-34-1 95%
2.5g
$1202.0 2023-05-25
Enamine
EN300-12976486-0.25g
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
1455479-34-1 95%
0.25g
$289.0 2023-05-25
Enamine
EN300-12976486-1.0g
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
1455479-34-1 95%
1g
$614.0 2023-05-25
Enamine
EN300-12976486-5.0g
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
1455479-34-1 95%
5g
$1779.0 2023-05-25
Enamine
EN300-12976486-10000mg
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
1455479-34-1 95.0%
10000mg
$2638.0 2023-09-30
Aaron
AR0283PF-1g
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
1455479-34-1 95%
1g
$870.00 2025-02-15
Aaron
AR0283PF-5g
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
1455479-34-1 95%
5g
$2472.00 2023-12-16
1PlusChem
1P0283H3-5g
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
1455479-34-1 95%
5g
$2261.00 2024-06-20
Enamine
EN300-12976486-50mg
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
1455479-34-1 95.0%
50mg
$135.0 2023-09-30
Enamine
EN300-12976486-500mg
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
1455479-34-1 95.0%
500mg
$480.0 2023-09-30

methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate 関連文献

methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylateに関する追加情報

Methyl 1-(Pyridin-3-Yl)Methylpiperidine-4-Carboxylate: A Comprehensive Overview

Methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate, identified by the CAS number 1455479-34-1, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring and a piperidine ring, making it a versatile molecule for research and development purposes. The compound's name itself highlights its structural features: the pyridin-3-yl group attached to the piperidine ring at the 1-position and the methyl ester group at the 4-position of the piperidine ring.

The synthesis of methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate involves a series of carefully designed reactions, often utilizing advanced synthetic methodologies. Recent studies have focused on optimizing the synthesis process to enhance yield and purity, leveraging techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the efficiency of production but also opened new avenues for exploring its potential applications in drug discovery and material science.

In terms of chemical properties, methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate exhibits interesting behavior in various solvents and under different reaction conditions. Its solubility characteristics, reactivity towards nucleophilic and electrophilic attacks, and thermal stability have been extensively studied. For instance, recent research has demonstrated its ability to act as a chiral auxiliary in asymmetric synthesis, showcasing its potential in enantioselective reactions.

The compound's biological activity has also been a focal point of recent investigations. Studies have revealed that methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate possesses moderate inhibitory effects on certain enzymes, making it a promising lead compound for drug development. Additionally, its ability to interact with specific receptors has been explored, highlighting its potential role in modulating cellular signaling pathways.

From an application standpoint, methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate finds utility in diverse areas such as agrochemicals, pharmaceuticals, and specialty chemicals. Its role as an intermediate in the synthesis of bioactive molecules has been particularly noteworthy. Researchers have employed this compound to construct complex molecular frameworks with intricate stereochemistry, underscoring its value in modern organic synthesis.

Recent advancements in computational chemistry have further enhanced our understanding of methyl 1-(pyridin-3-y l)methylpiperidine -4 -carbox ylate's electronic structure and reactivity. Quantum mechanical calculations have provided insights into its frontier molecular orbitals, which are critical for predicting its reactivity in various chemical transformations. These computational studies have complemented experimental work, enabling a more comprehensive analysis of the compound's properties.

In conclusion, methyl 1-(pyridin -3 - yl )m eth ylp iperid ine -4 -carbox ylate (CAS No .1455479 -34 -1) stands out as a multifaceted organic compound with immense potential across various scientific disciplines . Its unique structure , coupled with recent breakthroughs in synthesis , biological activity , and computational modeling , positions it as a key player in contemporary chemical research . As ongoing studies continue to unravel its capabilities , this compound is poised to make significant contributions to both academic and industrial applications .

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